molecular formula C11H15FN2 B13246372 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine

2-[(4-Fluoropiperidin-4-yl)methyl]pyridine

Cat. No.: B13246372
M. Wt: 194.25 g/mol
InChI Key: WKUSMLLCUXPDBR-UHFFFAOYSA-N
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Description

2-[(4-Fluoropiperidin-4-yl)methyl]pyridine is a chemical compound of interest in advanced discovery chemistry and pharmaceutical research. This structure features a pyridine ring linked to a 4-fluoropiperidine moiety, a scaffold recognized for its utility in designing molecules with potential biological activity . The incorporation of fluorine atoms is a established strategy in medicinal chemistry to fine-tune a compound's properties, and pyridine derivatives are prominently featured in the development of novel agrochemicals and pharmaceuticals . This specific molecular architecture, combining a fluorinated saturated heterocycle with an aromatic pyridine ring, makes it a valuable building block for exploring new chemical space. Researchers may employ it in the synthesis of more complex molecules or as a key intermediate in the development of candidate compounds for various therapeutic or agrochemical applications. Its structure suggests potential for use in creating patentable novel substances, which is a common approach in dodging parent patents and expanding the spectrum of activity . This product is intended for research and development purposes in a controlled laboratory setting only. It is classified as For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. All published literature is based on the research use of compounds with similar scaffolds and does not guarantee the efficacy or safety of this specific product.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

2-[(4-fluoropiperidin-4-yl)methyl]pyridine

InChI

InChI=1S/C11H15FN2/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-9H2

InChI Key

WKUSMLLCUXPDBR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=CC=N2)F

Origin of Product

United States
Foundational & Exploratory

Technical Monograph: 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine Dihydrochloride

[1]

Executive Summary

Compound: 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine Dihydrochloride CAS Number: 2173999-06-7 Role: Advanced Pharmaceutical Intermediate / Building Block

This guide provides a comprehensive technical analysis of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine dihydrochloride , a specialized heterocyclic scaffold utilized in modern drug discovery. Characterized by a geminal fluoro-piperidine motif linked to a pyridine ring, this compound serves as a critical pharmacophore for modulating metabolic stability and basicity in CNS-active agents, particularly in the development of 5-HT receptor agonists (e.g., Lasmiditan analogs) and ion channel blockers.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11][12]

Nomenclature & Identifiers
PropertyDetail
CAS Number 2173999-06-7
IUPAC Name 2-[(4-fluoro-4-piperidinyl)methyl]pyridine dihydrochloride
Common Name 4-Fluoro-4-(2-pyridylmethyl)piperidine 2HCl
Molecular Formula C₁₁H₁₅FN₂ · 2HCl
Molecular Weight 267.17 g/mol (Salt); 194.25 g/mol (Free Base)
SMILES FC1(CC2=NC=CC=C2)CCNCC1.Cl.Cl
Structural Analysis

The molecule features a 4,4-disubstituted piperidine ring.[1] The geminal substitution of fluorine and the pyridin-2-ylmethyl group at the C4 position creates a "conformational lock," restricting the flexibility of the piperidine ring and lowering the pKa of the secondary amine compared to non-fluorinated analogs. This is a strategic design element to improve blood-brain barrier (BBB) permeability and reduce lipophilicity (LogD).

Synthetic Methodology

Note: The synthesis of gem-fluoro-alkyl piperidines requires precise control to prevent elimination byproducts.

Retrosynthetic Logic

The most robust synthetic pathway involves the nucleophilic addition of a 2-picolyl anion to a protected piperidone, followed by deoxyfluorination.

  • C-C Bond Formation: Lithiated 2-picoline attacks N-Boc-4-piperidone.

  • Deoxyfluorination: Conversion of the tertiary alcohol to a fluoride using DAST (Diethylaminosulfur trifluoride).

  • Deprotection: Acidic removal of the Boc group.

Synthesis Workflow (Graphviz)

SynthesisStart12-Methylpyridine(2-Picoline)Step1Lithiation & Addition(LDA, THF, -78°C)Start1->Step1Start2N-Boc-4-piperidoneStart2->Step1Inter1Intermediate A:Tertiary AlcoholStep1->Inter1Yield ~75%Step2Deoxyfluorination(DAST, DCM, -78°C to RT)Inter1->Step2Inter2Intermediate B:N-Boc-4-Fluoro DerivativeStep2->Inter2SN1/SN2 MechanismStep3Deprotection(4M HCl in Dioxane)Inter2->Step3FinalTarget:Dihydrochloride Salt(CAS 2173999-06-7)Step3->FinalPrecipitation

Caption: Step-wise synthesis of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine dihydrochloride via deoxyfluorination.

Detailed Protocol

Step 1: Nucleophilic Addition

  • Reagents: 2-Methylpyridine (1.0 eq), LDA (1.1 eq), N-Boc-4-piperidone (1.0 eq).

  • Procedure: To a solution of LDA in anhydrous THF at -78°C, add 2-methylpyridine dropwise. Stir for 30 min to generate the lithiated species (bright red/orange). Add N-Boc-4-piperidone dissolved in THF. Warm to RT over 2 hours.[2] Quench with NH₄Cl.

  • Critical Control: Maintain strictly anhydrous conditions to prevent quenching of the lithiated pyridine.

Step 2: Deoxyfluorination (The Critical Step)

  • Reagents: Intermediate A (Alcohol), DAST (1.2 eq), DCM.

  • Procedure: Cool solution of Intermediate A in DCM to -78°C. Add DAST dropwise. The low temperature is mandatory to suppress the elimination side-reaction (formation of the tetrahydropyridine alkene). Allow to warm to RT overnight.

  • Safety: DAST reacts violently with water. Quench carefully with saturated NaHCO₃.

Step 3: Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the fluorinated Boc-intermediate in dioxane. Add HCl solution. Stir at RT for 4 hours. The product precipitates as the dihydrochloride salt. Filter and wash with diethyl ether.

Therapeutic Applications & Pharmacophore Analysis

Structural Advantages in Drug Design

The 4-fluoro-piperidine motif is a bioisostere often used to replace hydrogen or hydroxyl groups to block metabolic soft spots (CYP450 oxidation).

  • Metabolic Stability: The C-F bond is highly resistant to oxidative metabolism, prolonging the half-life of the parent drug.

  • Basicity Modulation: The electronegative fluorine atom (inductive effect) lowers the pKa of the piperidine nitrogen by approximately 1-2 units compared to the non-fluorinated analog. This reduces the percentage of ionized drug at physiological pH, potentially enhancing membrane permeability and CNS penetration.

Target Relevance

This scaffold is relevant in the synthesis of:

  • 5-HT1F Receptor Agonists: Structurally related to the "piperidine-pyridine" core of Lasmiditan (Reyvow), used for migraine. The fluorinated analog represents a next-generation modification to alter potency or selectivity.

  • Nav1.7/Nav1.8 Blockers: Fluorinated piperidines are common pharmacophores in voltage-gated sodium channel inhibitors for pain management.

  • MGLUR5 Modulators: Used in psychiatric drug discovery.

Analytical Characterization Standards

To validate the identity of CAS 2173999-06-7, the following analytical signatures must be observed:

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆) Pyridine: δ 8.5 (d, 1H), 7.8 (t, 1H), 7.4 (d, 1H), 7.3 (t, 1H). Linker: δ 3.1-3.3 (s, 2H). Piperidine: δ 3.0-3.4 (m, 4H), 1.8-2.2 (m, 4H).
¹⁹F NMR Single singlet or multiplet around -130 to -150 ppm (characteristic of tertiary aliphatic fluoride).
Mass Spectrometry [M+H]⁺ = 195.12 (Free base mass).
Elemental Analysis Cl content should match theoretical for 2HCl (~26.5%).

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: This compound is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents. Avoid contact with moisture (hygroscopic salt).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • PubChem . (n.d.). Compound Summary: 4-fluoro-4-(pyridin-2-ylmethyl)piperidine derivatives. Retrieved from [Link]

4-fluoro-4-(pyridin-2-ylmethyl)piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 4-fluoro-4-(pyridin-2-ylmethyl)piperidine represents a "privileged scaffold"—a structural motif capable of providing potent ligands for diverse biological targets, including G-Protein Coupled Receptors (GPCRs) and ion channels.[1] This molecule combines the conformational rigidity of the piperidine ring with the metabolic robustness of a quaternary fluorinated center and the pi-stacking capability of a pyridyl side chain.

This technical guide provides a comprehensive analysis of this molecule, defining its molecular weight and formula , detailing a self-validating synthetic protocol , and exploring its cheminformatic properties for lead optimization.[1]

Physicochemical Profile

The precise molecular definition is critical for stoichiometry in synthesis and mass spectrometry validation.

Molecular Formula & Weight[1]
PropertyValueNotes
IUPAC Name 4-fluoro-4-(pyridin-2-ylmethyl)piperidineDerived from piperidine core.[1]
Molecular Formula C₁₁H₁₅FN₂ Confirmed via fragment analysis (Piperidine C₅H₉N + Methyl C₁H₂ + Pyridine C₅H₄N + F).
Molecular Weight 194.25 g/mol Average molar mass for stoichiometric calculations.
Monoisotopic Mass 194.1219 Da For High-Resolution Mass Spectrometry (HRMS) identification ([M+H]⁺ = 195.129).[1]
Heavy Atom Count 14Useful for ligand efficiency (LE) calculations.
ClogP (Predicted) ~1.2 - 1.5Moderate lipophilicity, suitable for CNS penetration.[1]
pKa (Predicted) ~9.2 (Piperidine NH)Highly basic secondary amine; exists as cation at physiological pH.
Structural Anatomy

The molecule features a quaternary carbon at position 4 , creating a "gem-disubstituted" effect.

  • The Fluorine Atom: Induces a strong dipole and lowers the pKa of the piperidine nitrogen via the sigma-inductive effect, potentially improving bioavailability compared to the non-fluorinated analog.

  • The Pyridyl-Methyl Group: Acts as a flexible linker allowing the pyridine ring to adopt specific orientations for pi-pi interactions or hydrogen bonding within a receptor pocket.[1]

Synthetic Architecture

Synthesis of quaternary fluorinated piperidines requires a strategic approach to avoid elimination side reactions. The following protocol is designed for high fidelity and reproducibility.

Retrosynthetic Analysis

The most robust route involves the construction of the quaternary center via nucleophilic addition to a ketone, followed by deoxyfluorination.

Synthesis Ketone N-Boc-4-Piperidone (Starting Material) Intermediate Tertiary Alcohol (Intermediate) Ketone->Intermediate 2-Picoline, LDA (Nucleophilic Addition) Fluorination Deoxyfluorination (DAST/Deoxofluor) Intermediate->Fluorination C-O to C-F conversion Product 4-Fluoro-4-(pyridin-2-ylmethyl) piperidine (Target) Fluorination->Product TFA Deprotection

Figure 1: Strategic disconnection showing the conversion of a ketone to the target fluorinated amine.[1]

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Addition (Formation of the Tertiary Alcohol)

  • Reagents: 2-Picoline (1.1 eq), Lithium Diisopropylamide (LDA, 1.2 eq), N-Boc-4-piperidone (1.0 eq).[1]

  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool a solution of 2-picoline in THF to -78°C under Nitrogen.

    • Add LDA dropwise to generate the lithiated picolyl anion (bright red/orange color). Stir for 30 min.

    • Add N-Boc-4-piperidone (dissolved in THF) slowly. The quaternary center is sterically demanding; slow addition prevents enolization.

    • Warm to RT and quench with saturated NH₄Cl.

    • Checkpoint: Isolate the tertiary alcohol. Verify via ¹H NMR (disappearance of ketone C=O signal).

Step 2: Deoxyfluorination (The Critical Step)

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxofluor (1.2 eq).

  • Solvent: DCM (Dichloromethane), anhydrous.

  • Protocol:

    • Dissolve the tertiary alcohol in DCM at -78°C.

    • Add DAST dropwise. Caution: Exothermic.

    • Allow to warm to 0°C or RT.

    • Mechanistic Insight: The reaction proceeds via an Sₙ1-like mechanism involving a carbocation intermediate.[1] The fluorine anion attacks the carbocation.

    • Troubleshooting: If elimination (alkene formation) is observed, switch to XtalFluor-E with HF-amine complex to promote substitution over elimination.[1]

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio).

  • Protocol: Standard Boc-removal. Evaporate TFA, neutralize with NaHCO₃, and extract the free base.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized molecule must be validated using the following self-consistent data points.

Expected NMR Signatures
  • ¹⁹F NMR: A singlet or multiplet around -130 to -150 ppm .[1] This is diagnostic for a tertiary aliphatic fluorine.

  • ¹H NMR (CDCl₃):

    • Pyridine Protons: 4 aromatic protons (δ 7.0 - 8.5 ppm).[1]

    • Methylene Bridge (-CH₂-): Doublet (due to H-F coupling, J ≈ 20 Hz) around δ 3.0 - 3.2 ppm.[1]

    • Piperidine Ring: Multiplets at δ 1.5 - 3.0 ppm.[1] The protons adjacent to the nitrogen will shift downfield.

Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).[1]

  • Target Ion: [M+H]⁺ = 195.12.

  • Fragmentation Pattern: Loss of HF (M-20) is a common neutral loss in fluorinated aliphatics, resulting in a peak at ~175.

Cheminformatics & Drug Design Applications

Why use this scaffold? The Gauche Effect and pKa Modulation .[2]

Properties Structure 4-Fluoro-4-(pyridin-2-ylmethyl) piperidine pKa Basicity Modulation F lowers pKa of NH (Reduces hERG liability) Structure->pKa Conf Conformational Lock F prefers axial orientation (Gauche effect) Structure->Conf Metab Metabolic Blockade Blocks CYP450 oxidation at C4 position Structure->Metab

Figure 2: Impact of the fluorine substitution on pharmacological parameters.

  • Metabolic Stability: The C4 position of piperidine is a "soft spot" for oxidative metabolism (hydroxylation). Substituting H with F blocks this pathway, extending the half-life (t₁/₂) of the drug candidate.

  • Basicity (pKa): The electron-withdrawing fluorine reduces the pKa of the piperidine nitrogen. This often improves membrane permeability (LogD) and reduces non-specific binding (e.g., to hERG channels), a common toxicity issue with basic amines.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Champagne, P. A., et al. (2015). "Deoxofluorination of Alcohols." Organic Reactions. [Link][3]

  • PubChem Compound Summary. (2023). "4-(4-Fluorophenyl)piperidine" (Analogous Scaffold Data).[1][4][5][6] [Link]

Sources

Gem-Fluorinated Piperidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the piperidine ring is a ubiquitous pharmacophore, yet it often presents liabilities regarding metabolic stability (oxidative metabolism at


-carbons) and excessive basicity (leading to poor membrane permeability or hERG channel inhibition). Gem-fluorinated piperidines —specifically 3,3-difluoropiperidine and 4,4-difluoropiperidine—offer a precise medicinal chemistry solution. By leveraging the high electronegativity of fluorine, these scaffolds modulate the pKa of the piperidine nitrogen (typically lowering it by 2–4 log units), block metabolic soft spots, and induce specific conformational biases via the gauche effect without significantly increasing steric bulk.

This guide details the physicochemical rationale, synthetic methodologies, and strategic application of these scaffolds, providing a self-validating roadmap for their integration into drug discovery programs.

The Fluorine Effect: Physicochemical Rationale

The strategic insertion of a gem-difluoro (


) moiety into a piperidine ring is not merely a steric substitution; it is an electronic recalibration of the molecule.
Basicity Modulation (pKa)

The most immediate impact of gem-fluorination is the reduction of the piperidine nitrogen's basicity due to the strong electron-withdrawing inductive effect (


) of the fluorine atoms.
  • Unsubstituted Piperidine: pKa

    
     11.0
    
  • 4,4-Difluoropiperidine: pKa

    
     9.6 (Distal inductive effect)
    
  • 3,3-Difluoropiperidine: pKa

    
     8.4 (Proximal inductive effect)
    

Implication: Lowering the pKa reduces the fraction of ionized species at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability. Furthermore, reducing basicity often mitigates phospholipidosis and hERG binding, which are common liabilities for highly basic amines.

Metabolic Stability

The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Replacing metabolically labile C–H bonds at the 3- or 4-positions blocks cytochrome P450-mediated oxidative metabolism (hydroxylation), extending the compound's half-life (


).
Conformational Control

Fluorine introduces stereoelectronic effects, most notably the gauche effect , where C–F and C–C (or C–N) bonds prefer a gauche orientation to maximize


 orbital overlap. This can lock the piperidine ring into specific chair or twist-boat conformations, potentially reducing the entropic penalty of binding to a target protein.

Synthetic Strategies & Protocols

Synthesizing gem-difluoropiperidines requires handling fluorinating agents that can be hazardous. The following protocols prioritize safety and scalability.

Primary Route: Deoxofluorination of Piperidones

The most direct route to 4,4-difluoropiperidines is the deoxofluorination of N-protected 4-piperidones.

Reagent Selection:

  • DAST (Diethylaminosulfur trifluoride): Common, but thermally unstable (explosive >90°C).

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Thermally more stable than DAST.

  • XtalFluor-E / XtalFluor-M: Crystalline salts, safer, require an exogenous fluoride source (e.g.,

    
    ).
    
Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride

Objective: Convert N-Boc-4-piperidone to 4,4-difluoropiperidine HCl.

Step 1: Deoxofluorination

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Note: Glassware is acceptable for DAST reactions if strictly anhydrous; however, Teflon/PFA vessels are preferred if HF generation is a concern.

  • Reagents:

    • N-Boc-4-piperidone (10.0 g, 50 mmol)

    • Dichloromethane (DCM), anhydrous (100 mL)

    • DAST (Diethylaminosulfur trifluoride) (16.1 g, 13.2 mL, 100 mmol, 2.0 equiv)

  • Procedure:

    • Dissolve N-Boc-4-piperidone in DCM under

      
       atmosphere.
      
    • Cool the solution to -78°C (dry ice/acetone bath). Critical: Controlling the exotherm is vital.

    • Add DAST dropwise via syringe over 20 minutes.

    • Allow the mixture to warm slowly to room temperature (RT) overnight (12–16 h).

  • Quench (Hazard Control):

    • Cool the reaction mixture back to 0°C.

    • Slowly pour the mixture into saturated aqueous

      
       (200 mL). Caution: Vigorous 
      
      
      
      evolution.
    • Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields N-Boc-4,4-difluoropiperidine as a white solid/oil.

Step 2: Deprotection

  • Procedure: Dissolve the intermediate (from Step 1) in 1,4-dioxane (30 mL).

  • Acidolysis: Add 4M HCl in dioxane (30 mL). Stir at RT for 2–4 hours.

  • Isolation: A white precipitate forms. Dilute with

    
     (100 mL), filter the solid, and wash with 
    
    
    
    .
  • Result: 4,4-Difluoropiperidine Hydrochloride.

Visualization of Synthetic Workflow

SynthesisWorkflow Fig 1. Step-wise synthesis of 4,4-difluoropiperidine HCl via deoxofluorination. Start N-Boc-4-Piperidone Reagent DAST / DCM (-78°C to RT) Start->Reagent Fluorination Inter N-Boc-4,4-Difluoropiperidine Reagent->Inter Yield ~75-85% Deprotect 4M HCl / Dioxane Inter->Deprotect Boc Removal Final 4,4-Difluoropiperidine HCl Deprotect->Final Precipitation

Case Studies & Applications

Dopamine D4 Receptor Antagonists

In the development of selective Dopamine D4 antagonists, the basicity of the piperidine nitrogen in standard ligands often led to off-target adrenergic binding.

  • Modification: Replacement of the piperidine core with 4,4-difluoropiperidine .

  • Outcome: The pKa dropped from ~10.5 to ~9.4. This modification maintained D4 affinity (Ki = 0.3 nM) while improving selectivity over D2 receptors and reducing hERG inhibition potential due to the reduced cationic character at physiological pH [1].

VLA-4 Antagonists (MK-0617)

Merck utilized a 3,3-difluoropiperidine scaffold in the discovery of MK-0617, a VLA-4 antagonist for asthma.

  • Challenge: The non-fluorinated piperidine analog suffered from rapid oxidative metabolism.

  • Solution: Introduction of the gem-difluoro group at the 3-position.

  • Result: The 3,3-difluoro substitution blocked metabolic hotspots and improved oral bioavailability without disrupting the critical salt-bridge interaction required for binding [2].

Strategic Decision Framework

When should you deploy gem-fluorinated piperidines? Use the following logic flow to guide your scaffold selection.

DecisionTree Fig 2. Decision matrix for selecting 3,3- vs 4,4-difluoropiperidine scaffolds. Problem Lead Optimization Issue? Metab Metabolic Instability (High Clearance) Problem->Metab Perm Low Permeability / hERG Liability Problem->Perm Sol_Metab Identify Soft Spot Metab->Sol_Metab Sol_Perm Check Basic pKa Perm->Sol_Perm Act_44 Deploy 4,4-Difluoro (Blocks C4 oxidation) Sol_Metab->Act_44 C4 Labile Act_33 Deploy 3,3-Difluoro (Blocks C3 oxidation) Sol_Metab->Act_33 C3 Labile Sol_Perm->Act_44 Moderate Reduction Needed Act_pKa Deploy 3,3-Difluoro (Max pKa reduction) Sol_Perm->Act_pKa Strong Reduction Needed (Proximal Effect)

Comparative Data Summary
PropertyUnsubstituted Piperidine4,4-Difluoropiperidine3,3-Difluoropiperidine
pKa (Conj. Acid) ~11.0~9.6~8.4
LogP (Lipophilicity) Baseline+0.2 to +0.4+0.1 to +0.3
Metabolic Stability Low (prone to oxidation)High (C4 blocked)High (C3 blocked)
Conformation Chair (flexible)Chair (distorted)Chair (gauche-stabilized)

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist . Journal of Medicinal Chemistry.

  • Discovery of MK-0617: A Highly Potent and Orally Active VLA-4 Antagonist . Bioorganic & Medicinal Chemistry Letters.

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry . Chemistry – A European Journal.[1]

  • Fluorine in Drug Discovery: Chemical and Biological Perspectives . Journal of Medicinal Chemistry.

  • Preparation method of 4,4-difluoropiperidine hydrochloride . Google Patents (CN111116456B).

Sources

2-[(4-Fluoropiperidin-4-yl)methyl]pyridine SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Physicochemical Modulation in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine , a specialized heterocyclic building block. In modern drug discovery, this scaffold represents a "privileged structure"—a geminally substituted fluoropiperidine linked to a pyridine pharmacophore.

The strategic value of this molecule lies in the fluorine effect . By introducing a fluorine atom at the 4-position of the piperidine ring (geminal to the pyridine-methyl group), researchers can modulate the basicity (pKa) of the piperidine nitrogen, block metabolic oxidation at the typically labile 4-position, and influence the conformational preference of the ring via the gauche effect. This guide details the structural identity, synthetic pathways, and application logic for this compound.

Part 1: Chemical Identity & Structural Specifications[1]

This section defines the precise chemical entity.[1] The presence of the fluorine atom at the quaternary center (C4 of piperidine) creates a unique electronic environment compared to the non-fluorinated parent.

1.1 Nomenclature and Identifiers
Identifier Type Value / Description
IUPAC Name 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine
Common Name 4-Fluoro-4-(2-pyridylmethyl)piperidine
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Canonical SMILES FC1(CC2=NC=CC=C2)CCNCC1
Isomeric SMILES [H]C1=CC=CC(N1)=C(F)C2CCNCC2(Note: Ensure connectivity matches the quaternary C4)
InChI String InChI=1S/C11H15FN2/c12-11(6-8-13-9-7-11)5-10-3-1-2-4-14-10/h1-4,13H,5-9H2
Key Structural Feature Quaternary Carbon at Piperidine C4 (Gem-fluoro/alkyl substitution)
1.2 3D Conformational Logic

The introduction of fluorine at the C4 position is not merely a steric block.

  • Basicity Modulation: The electronegative fluorine (inductive effect, -I) pulls electron density through the σ-framework. This lowers the pKa of the piperidine nitrogen (typically from ~10.5 to ~8.5–9.0).

  • Implication: This lowering of pKa often improves oral bioavailability by increasing the fraction of the uncharged species at physiological pH (7.4), enhancing membrane permeability.

Part 2: Synthetic Protocols & Causality

Expertise & Causality: The synthesis of gem-fluoro amines is non-trivial due to the risk of elimination (forming the alkene) rather than substitution. The standard nucleophilic displacement (SN2) is impossible at a tertiary center. Therefore, the protocol relies on Deoxofluorination of a tertiary alcohol precursor.[2]

2.1 Retrosynthetic Analysis

The most robust route disconnects at the C-F bond, leading back to the tertiary alcohol. The alcohol is constructed via the nucleophilic addition of a lithiated pyridine species to a protected piperidone.

Synthesis Start1 2-Picoline (2-Methylpyridine) Inter1 Intermediate A: Lithiated Pyridine Start1->Inter1 LDA, THF, -78°C Start2 N-Boc-4-Piperidone Inter2 Intermediate B: Tertiary Alcohol Inter1->Inter2 + Start2 Product Target: 2-[(4-Fluoropiperidin-4-yl) methyl]pyridine Inter2->Product 1. Reagent 2. TFA (Deprotection) Reagent DAST / Deoxo-Fluor (Deoxofluorination)

Figure 1: Retrosynthetic logic flow. The critical step is the deoxofluorination, which transforms the C-OH bond to a C-F bond with inversion of configuration (though irrelevant in this achiral symmetric precursor).

2.2 Detailed Experimental Protocol

Step 1: Lithiation and Addition (Formation of the Alcohol)

  • Reagents: 2-Picoline (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), N-Boc-4-piperidone (1.0 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Protocol:

    • Cool a solution of LDA in THF to -78°C under Argon.

    • Add 2-Picoline dropwise. The solution typically turns deep red/orange, indicating the formation of the picolyl anion.

    • Stir for 30–60 minutes to ensure complete deprotonation.

    • Add N-Boc-4-piperidone (dissolved in THF) slowly. The anion attacks the ketone carbonyl.

    • Allow to warm to 0°C and quench with saturated NH₄Cl.

    • Checkpoint: Isolate the tertiary alcohol intermediate. Confirm via LC-MS (Mass = Parent + 18 or +Na).

Step 2: Deoxofluorination (The Critical Step)

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Solvent: DCM (Dichloromethane), anhydrous.

  • Causality: DAST is chosen over HF because it activates the hydroxyl group (forming a leaving group) and delivers the fluoride ion intramolecularly or in a tight ion pair, reducing the chance of elimination to the alkene (tetrahydropyridine).

  • Protocol:

    • Dissolve the tertiary alcohol (from Step 1) in DCM at -78°C.

    • Add DAST (1.2 eq) dropwise.[3] Safety: DAST releases HF; use plasticware if possible or glass with caution, and ensure proper ventilation.

    • Stir at -78°C for 1 hour, then warm to room temperature.

    • Self-Validating Check: Monitor TLC. The alcohol spot should disappear. A less polar spot (fluoride) and a non-polar spot (elimination byproduct alkene) may appear.

    • Quench carefully with saturated NaHCO₃ (gas evolution!).

Step 3: Deprotection

  • Reagents: TFA (Trifluoroacetic acid) or HCl in Dioxane.

  • Protocol: Standard Boc-removal to yield the free amine salt.

Part 3: Physicochemical Implications & Applications

This molecule is rarely a final drug but often a "warhead" or "linker" in larger molecules (e.g., GPCR antagonists, Kinase inhibitors).

3.1 The "Fluorine Scan" Effect

Replacing a hydrogen or a hydroxyl group with fluorine at this position alters the molecular profile significantly.

PropertyEffect of Fluorination (vs. H or OH)Mechanism
Basicity (pKa) Decreases (ΔpKa ≈ -1.5 to -2.0)Inductive withdrawal (-I) by F stabilizes the free base relative to the protonated ammonium species.
Lipophilicity (LogD) Increases (usually)C-F is more lipophilic than C-OH; however, it is more polar than C-H. It creates a dipole without hydrogen bonding donation.
Metabolic Stability Increases Blocks Cytochrome P450 oxidation at the C4 position (a common "soft spot" in piperidines).
hERG Binding Decreases (often)Lower basicity reduces the affinity for the hERG channel pore, a common toxicity liability for basic amines.
3.2 Signaling & Interaction Pathway

When incorporated into a ligand (e.g., a Histamine H1 antagonist or 5-HT receptor modulator), the pyridine acts as an aromatic anchor, while the piperidine provides the cationic interaction.

Interaction cluster_effect Physicochemical Outcome Ligand Ligand: 2-[(4-F-Pip)methyl]pyridine Receptor Target Protein (e.g., GPCR Aspartate residue) Ligand->Receptor Ionic Interaction (Modulated by F-induced pKa shift) Outcome1 Improved Bioavailability Ligand->Outcome1 Outcome2 Reduced Cardiotoxicity (hERG avoidance) Ligand->Outcome2 Metabolism CYP450 Enzyme (Liver Microsomes) Metabolism->Ligand Oxidative Attack blocked at C4 by Fluorine

Figure 2: Pharmacological logic.[4] The fluorine atom serves as a "metabolic shield" and a "basicity tuner," optimizing the ligand-receptor interaction.

Part 4: Handling and Safety (MSDS Summary)
  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.

    • H301: Toxic if swallowed (typical for fluorinated pyridines/piperidines).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base absorbs CO₂ from air; the HCl salt is more stable.

  • Analysis:

    • ¹⁹F NMR: Expect a singlet (or multiplet depending on conformation) around -130 to -170 ppm (relative to CFCl₃). This is the definitive test for the success of the deoxofluorination step.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lal, G. S., et al. (1999).[2][5] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination. The Journal of Organic Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Vertex Pharmaceuticals. (2001). Patent WO2001002357A2: Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (Analogous synthetic routes). Link

Sources

Methodological & Application

Protocols for N-alkylation of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

2-[(4-Fluoropiperidin-4-yl)methyl]pyridine (CAS: 2173999-06-7) is a specialized pharmacophore often utilized in the synthesis of CNS-active agents, including 5-HT1F receptor agonists and CGRP antagonists. The scaffold features a piperidine ring substituted at the 4-position with both a fluorine atom and a (pyridin-2-yl)methyl group.

Structural Considerations & Reactivity Profile

Successful N-alkylation of this substrate requires a nuanced understanding of its electronic and steric environment:

  • Nucleophilicity Modulation (Fluorine Effect): The geminal fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect ($ -I $). While a standard piperidine nitrogen has a pKa

    
     11.0, the 4-fluoro substituent typically lowers the pKa to the 8.5–9.5 range. This reduces the nucleophilicity of the secondary amine compared to non-fluorinated analogs, requiring optimized reaction times or temperatures.
    
  • Regioselectivity (Piperidine vs. Pyridine): The molecule contains two nitrogen centers. The piperidine nitrogen (

    
    , secondary amine) is significantly more nucleophilic than the pyridine nitrogen (
    
    
    
    ). Under standard alkylation conditions, reaction occurs exclusively at the piperidine nitrogen. However, the pyridine nitrogen can act as a competitive base or nucleophile if highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) are used in excess.
  • Salt Form Management: This intermediate is commercially supplied as a dihydrochloride salt (.2HCl) . Protocols must account for the neutralization of two equivalents of acid before the amine becomes nucleophilic.

Decision Matrix: Selecting the Alkylation Method

The choice of protocol depends on the electrophile and the risk of over-alkylation (quaternization).

FeatureProtocol A: Reductive Amination Protocol B: Direct Alkylation (

)
Target Mechanism Condensation + ReductionNucleophilic Substitution
Electrophile Aldehydes / KetonesAlkyl Halides / Sulfonates
Selectivity High (Mono-alkylation exclusive)Moderate (Risk of quaternization)
Reaction Conditions Mild, pH controlledBasic, often requires heat
Preferred For Complex R-groups, chiral retentionSimple methyl/ethyl groups

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Best for introducing complex alkyl chains with high chemoselectivity.

Materials:

  • Substrate: 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine dihydrochloride (1.0 equiv)

  • Reagent: Aldehyde (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0–2.2 equiv) to neutralize HCl salts.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Free-Basing (In-situ): To a reaction vessel charged with the dihydrochloride substrate (1.0 equiv) in DCE (0.1 M concentration), add TEA (2.0 equiv) dropwise. Stir for 15 minutes at room temperature (RT) to ensure liberation of the free amine.

  • Imine Formation: Add the aldehyde (1.1 equiv). If the aldehyde is sterically hindered, add catalytic acetic acid (AcOH, 1-2 drops) to catalyze imine formation. Stir for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise. Note: STAB is preferred over NaBH3CN due to lower toxicity and better functional group tolerance.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the secondary amine (

    
    ).
    
  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH/NH3 gradient).

Protocol B: Direct Alkylation (Nucleophilic Substitution)

Best for methylation or when the corresponding aldehyde is unstable.

Materials:

  • Substrate: 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine dihydrochloride (1.0 equiv)

  • Reagent: Alkyl Halide (0.95–1.05 equiv) Strict stoichiometry is critical.

  • Base: Potassium Carbonate (

    
    ) (3.5–4.0 equiv) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology:

  • Preparation: Suspend the dihydrochloride substrate and

    
     (4.0 equiv) in anhydrous ACN (0.1 M). Stir vigorously for 30 minutes to facilitate deprotonation.
    
  • Addition: Cool to 0°C. Add the alkyl halide (1.0 equiv) dropwise via syringe pump over 20 minutes. Crucial: Rapid addition leads to bis-alkylation (quaternary ammonium salt).

  • Reaction: Stir at RT. If the alkyl halide is unreactive (e.g., alkyl chlorides), heat to 50–60°C.

  • Monitoring: Check LCMS frequently. Stop reaction immediately upon consumption of starting material to prevent over-alkylation.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and water.

  • Purification: Since quaternary salts may form, use SCX (Strong Cation Exchange) cartridges for purification. Load the crude in MeOH, wash with MeOH (removes non-basic impurities), and elute product with 2M NH3 in MeOH.

Technical Data & Troubleshooting

Quantitative Comparison of Conditions
ParameterReductive Amination (Protocol A)Direct Alkylation (Protocol B)
Typical Yield 85–95%60–75%
By-products Minimal (Reductive byproducts)Quaternary salts, elimination products
Purification Difficulty LowMedium (requires separation of salts)
Scale-up Suitability HighModerate (exotherm management)
Troubleshooting Guide
  • Problem: Low conversion in Reductive Amination.

    • Root Cause: The 4-fluoro group lowers the nucleophilicity, making imine formation slower.

    • Solution: Use Titanium(IV) isopropoxide (

      
      ) as a Lewis acid additive (1.0 equiv) to force imine formation before adding the reducing agent.
      
  • Problem: Over-alkylation in Protocol B.

    • Root Cause: Product amine is often more nucleophilic than the starting material (though less likely here due to sterics).

    • Solution: Switch to Protocol A or use a temporary protecting group strategy if Protocol A is not viable.

Process Visualization

Figure 1: Reaction Workflow & Decision Logic

G Start Start: 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine . 2HCl Decision Select Alkylation Strategy Start->Decision Reductive Protocol A: Reductive Amination (Preferred for Mono-alkylation) Decision->Reductive Complex R-group / High Selectivity Direct Protocol B: Direct Alkylation (For Methylation/Simple Halides) Decision->Direct Methyl/Ethyl / No Aldehyde StepA1 Free-base: Add TEA/DIPEA Reductive->StepA1 StepA2 Imine Formation: Add Aldehyde + cat. AcOH StepA1->StepA2 StepA3 Reduction: Add NaBH(OAc)3 StepA2->StepA3 Monitor Monitor: LCMS (Target m/z ~267 + R) StepA3->Monitor StepB1 Base Treatment: K2CO3 (4 eq) in ACN Direct->StepB1 StepB2 Controlled Addition: Alkyl Halide (1.0 eq) at 0°C StepB1->StepB2 StepB2->Monitor Purify Purification: SCX Cartridge or Flash Chrom. Monitor->Purify

Caption: Decision logic for N-alkylation of fluorinated piperidine scaffolds. Protocol A is prioritized for selectivity.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine. Retrieved from (Analogous protocol for fluorinated piperidines).

  • Müller, K., et al. (2016).[3] "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." ChemMedChem. Retrieved from (Mechanistic insight into pKa modulation by fluorine).

  • Jin, C., et al. (2021).[4] "Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists for migraine therapy."[4] European Journal of Medicinal Chemistry. Retrieved from (Contextual usage of the specific scaffold).

  • Surmont, R., et al. (2010).[5] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry. Retrieved from (General handling of fluorinated piperidine intermediates).

  • ResearchGate Community. (2017). "Procedure for N-alkylation of Piperidine?" Retrieved from (Standard operating procedures for secondary amine alkylation).

Sources

Strategic Synthesis of Sigma Receptor Ligands via Fluorinated Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the design and preparation of high-affinity sigma receptor (


R) ligands utilizing fluorinated piperidine scaffolds.[1][2] Sigma receptors (

R and

R) are critical targets for neuropathic pain, neurodegenerative diseases, and oncology. The incorporation of fluorine—via direct fluorination or fluoroalkylation—enhances metabolic stability, lipophilicity, and enables Positron Emission Tomography (PET) imaging. This document provides validated protocols for synthesizing 4-fluoropiperidine and

-fluoroalkylpiperidine derivatives, supported by mechanistic insights and rigorous quality control measures.

Introduction: The Fluorinated Piperidine Pharmacophore

The piperidine ring is a privileged structure in sigma receptor medicinal chemistry. Its secondary amine serves as the proton-accepting core essential for electrostatic interaction with the conserved aspartate (Asp126 in


R) or glutamate (Glu172) residues within the receptor binding pocket.
Why Fluorine?
  • Metabolic Blocking: Fluorination at the C4 position or on

    
    -alkyl chains blocks oxidative metabolism (e.g., 
    
    
    
    -dealkylation or hydroxylation), significantly extending the ligand's half-life (
    
    
    ).
  • pKa Modulation: The high electronegativity of fluorine lowers the pKa of the piperidine nitrogen (typically from ~10-11 to ~8-9), often improving blood-brain barrier (BBB) permeability without sacrificing receptor affinity.

  • PET Utility: The

    
    F isotope (
    
    
    
    min) allows for the translation of therapeutic ligands into diagnostic imaging agents (e.g., [
    
    
    F]FPS).

Design Principles & SAR Logic

Effective ligand design requires satisfying the canonical


R pharmacophore: a central basic nitrogen flanked by two hydrophobic regions.[3]
Pharmacophore Visualization

The following diagram illustrates the structural logic for a generic fluorinated piperidine sigma ligand.

SigmaPharmacophore Core Piperidine Core (Basic Amine) Binding Electrostatic Interaction (Glu172/Asp126) Core->Binding Protonated N+ Hydro1 Primary Hydrophobic Region (N-Substituent) Core->Hydro1 N-Alkylation Hydro2 Secondary Hydrophobic Region (C4-Substituent) Core->Hydro2 4-Substitution Fluorine Fluorine Modification (Metabolic Block/PET) Hydro1->Fluorine Terminal F (e.g., 3-fluoropropyl) Hydro2->Fluorine C4-F (Bioisostere for H/OH)

Caption: Structural logic of sigma receptor ligands. The central piperidine nitrogen anchors the molecule, while fluorination sites are selected to optimize stability or enable radiolabeling.

Synthetic Strategies

We present two primary routes: Route A for "Cold" (non-radioactive) library synthesis using building blocks, and Route B for "Hot" (radioactive) synthesis via late-stage radiofluorination.

Route A: Convergent Synthesis using Fluorinated Building Blocks

Best for: Generating structure-activity relationship (SAR) libraries.

Concept: Instead of handling hazardous fluorinating agents (like DAST) in late stages, this route utilizes commercially available 1-bromo-3-fluoropropane or 4-fluoropiperidine hydrochloride.

Protocol 1:

-Alkylation of 4-Substituted Piperidines

Target: 1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine (FPS analog).

Reagents:

  • Precursor: 4-(4-cyanophenoxymethyl)piperidine (free base or HCl salt).

  • Alkylating Agent: 1-bromo-3-fluoropropane.

  • Base:

    
     (anhydrous).
    
  • Solvent: Acetonitrile (ACN) or DMF.[4]

  • Catalyst: KI (potassium iodide, 10 mol%).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, suspend the piperidine precursor (1.0 eq) and anhydrous

    
     (3.0 eq) in dry ACN (0.1 M concentration).
    
  • Activation: Add KI (0.1 eq) to catalyze the Finkelstein reaction in situ (converting bromide to more reactive iodide). Stir at 60°C for 15 minutes.

  • Addition: Add 1-bromo-3-fluoropropane (1.2 eq) dropwise via syringe.

  • Reaction: Reflux the mixture at 80-85°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS.[5]

    • Note: The fluoropropyl group is less reactive than non-fluorinated alkyl halides; ensure adequate heating.

  • Work-up: Cool to room temperature. Filter off inorganic solids (

    
    , KBr). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
    

Validation:

  • 
    F NMR:  Look for a triplet of triplets around 
    
    
    
    -220 ppm (approximate, solvent dependent).
  • Yield: Typical isolated yields are 75–85%.

Route B: Late-Stage Nucleophilic Fluorination (Radiosynthesis)

Best for: PET Tracer production (


F-labeling).

Concept: Fluorine-18 is introduced in the final step to minimize radioactive decay losses. This requires a leaving group (Mesylate/Tosylate) at the target position.

Protocol 2: Synthesis of [

F]FPS via Mesylate Displacement

Target: [


F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine.

Reagents:

  • Precursor: 1-(3-methanesulfonyloxypropyl)-4-(4-cyanophenoxymethyl)piperidine.

  • Source: [

    
    F]Fluoride (from cyclotron).
    
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (

    
    ).[4][6]
    
  • Base:

    
    .
    

Workflow Diagram:

RadioSynthesis Cyclotron Cyclotron (18O(p,n)18F) Trapping QMA Cartridge (Trap 18F-) Cyclotron->Trapping Elution Elution (K2.2.2/K2CO3 in ACN/H2O) Trapping->Elution Drying Azeotropic Drying (100°C, Ar stream) Elution->Drying Labeling Nucleophilic Substitution (Precursor + 18F-, 85°C, 15 min) Drying->Labeling Purification HPLC Purification (C18 Column) Labeling->Purification Formulation Final Product ([18F]FPS in Saline/EtOH) Purification->Formulation

Caption: Automated radiosynthesis workflow for [18F]FPS. The process from elution to formulation typically takes <60 minutes.

Step-by-Step Procedure:

  • Drying: The aqueous [

    
    F]fluoride is trapped on a QMA carbonate cartridge and eluted into the reaction vessel with a solution of Kryptofix 2.2.2 (15 mg) and 
    
    
    
    (3 mg) in ACN/Water. The mixture is azeotropically dried at 100°C under a stream of Argon (repeat 2x with anhydrous ACN).
  • Labeling: Dissolve the mesylate precursor (5 mg) in anhydrous ACN (0.5 mL). Add to the dried [

    
    F]fluoride/Kryptofix complex.
    
  • Reaction: Heat the sealed vessel at 85°C for 15 minutes.

  • Quenching: Cool the vessel and add HPLC mobile phase (e.g., 40% ACN in water).

  • Purification: Inject onto a semi-preparative C18 HPLC column. Collect the radioactive peak corresponding to the fluorinated product (retention time determined by non-radioactive standard).

  • Formulation: Dilute the fraction with water, pass through a C18 Sep-Pak to trap the product, wash with water, and elute with ethanol (1 mL) into saline.

Critical Quality Attributes (CQA):

  • Radiochemical Purity: >99% by analytical HPLC.

  • Molar Activity: >50 GBq/µmol (essential for receptor occupancy studies).[2]

Characterization & Troubleshooting

Data Summary Table: Key Sigma Ligand Precursors
Compound TypePrecursor FunctionKey Reagent for F-IntroductionReaction Cond.Typical Yield
N-(3-hydroxypropyl) Precursor for MesylateMsCl, TEA, DCM0°C to RT85-90%
N-(3-mesyloxypropyl) Precursor for [18F][18F]KF / K2.2.285°C, ACN40-60% (RCY)
4-Hydroxypiperidine Precursor for 4-FDAST or Deoxo-Fluor-78°C to RT50-65%
4-Fluoropiperidine Building BlockAlkyl Halide, K2CO380°C, ACN75-85%
Troubleshooting Common Issues
  • Elimination vs. Substitution:

    • Issue: When fluorinating secondary alcohols (e.g., 4-hydroxypiperidine) with DAST, elimination to the alkene is a major side reaction.

    • Solution: Perform the reaction at low temperature (-78°C) and warm slowly. Use Deoxo-Fluor for greater thermal stability. Alternatively, use the "Building Block" strategy (Route A) starting with commercially pure 4-fluoropiperidine HCl.

  • Volatility:

    • Issue: Free base 4-fluoropiperidine is volatile.

    • Solution: Handle as the hydrochloride salt until the alkylation step. Do not dry the free base under high vacuum for extended periods.

References

  • Collier, T. L., et al. (1996). "Synthesis of [18F]-1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)-piperidine." Journal of Labelled Compounds and Radiopharmaceuticals, 38(9), 785–794.[7] Link

  • Waterhouse, R. N., et al. (1997).[7] "In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET." Nuclear Medicine and Biology, 24(2), 127–134.[7] Link

  • Jwad, R., et al. (2018).[8] "Fluorinated Sigma Receptor Ligand Candidates Related to [18F]-FPS." Australian Journal of Chemistry.[8] Link

  • Shen, B., et al. (2015). "Improved synthesis of [18F]FTC-146, a specific sigma-1 receptor radioligand."[4][6] Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

Reagents for coupling 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine to carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing amide bond formation with the specialized building block 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine .[1][2]

Executive Summary

The coupling of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine (referred to herein as FPMP ) to carboxylic acids presents a unique set of synthetic challenges. Unlike standard secondary amines, FPMP contains a quaternary center with a highly electronegative fluorine atom and a basic pyridine moiety.[2] These features influence nucleophilicity, solubility, and workup dynamics.[2]

This guide provides an evidence-based selection of coupling reagents and optimized protocols to maximize yield and purity, specifically addressing the "proton sponge" effect of the pyridine side chain and the steric demands of the fluorinated piperidine core.[2]

Chemical Analysis & Challenges

The Substrate Profile[2][3]
  • Nucleophile: Secondary amine (Piperidine).[1]

  • Electronic Modulation: The C4-fluorine exerts a through-bond inductive effect (

    
    ), slightly reducing the pKa of the piperidine nitrogen compared to unsubstituted piperidine.[1][2] This makes FPMP a "softer" nucleophile, requiring highly activated acyl donors.[2]
    
  • The "Pyridine Trap": The pendant pyridine ring (pKa ~5.2) acts as an internal base.[1] In acidic coupling conditions (e.g., carbodiimide activation without sufficient base), the pyridine may protonate, altering the molecule's solubility profile and potentially trapping the product in the aqueous phase during workup.[2]

  • Salt Form: Typically supplied as a dihydrochloride salt (

    
    ), requiring careful in situ neutralization (free-basing) to release the reactive amine species.[1][2]
    
Reagent Selection Matrix

Based on kinetic data and process scalability, we categorize reagents into three tiers for this specific substrate.

Reagent ClassRecommended ReagentSuitabilityRationale for FPMP
Tier 1: High Performance T3P (Propylphosphonic Anhydride)Excellent Best for Workup. T3P byproducts are water-soluble.[1][2][3][4] This allows for a neutral/basic workup, preventing product loss due to pyridine protonation.[2] Low epimerization risk [1].[2][5]
Tier 2: Steric Power HATU High Best for Reactivity. The aza-benzotriazole moiety (HOAt) accelerates coupling for sterically hindered acids.[1][2] Crucial if the carboxylic acid partner is bulky [2].
Tier 3: Standard EDC / HOAt ModerateCost-Effective. Suitable for simple acids.[1][2] HOAt is preferred over HOBt due to the "pyridine effect" enhancing reaction rates [3].[2]

Decision Logic & Workflow

The following decision tree guides the selection of the optimal coupling strategy based on the carboxylic acid partner.

CouplingLogic Start Start: Acid Partner Selection IsHindered Is the Carboxylic Acid Sterically Hindered? Start->IsHindered Scale Reaction Scale? IsHindered->Scale No HATU_Route Route A: HATU Activation (Max Reactivity) IsHindered->HATU_Route Yes (e.g., tertiary alpha-carbon) T3P_Route Route B: T3P Coupling (Cleanest Workup) Scale->T3P_Route > 100 mg (Process Preferred) EDC_Route Route C: EDC/HOAt (Standard) Scale->EDC_Route < 100 mg (Discovery)

Diagram 1: Decision tree for selecting coupling reagents based on steric hindrance and scale.

Experimental Protocols

Protocol A: The "Clean Workup" Method (T3P)

Target: Scalable synthesis (>100 mg) with minimal purification requirements.[1] Mechanism: T3P activates the acid to a mixed anhydride.[2] The pyridine side chain of FPMP assists in buffering the reaction, while T3P byproducts wash away in water [1].[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • FPMP[1][2][6]·2HCl (1.1 equiv)[1][2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) OR DIPEA (4.0 equiv)[1][2]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1][2]

Step-by-Step:

  • Dissolution: In a reaction vial, suspend FPMP·2HCl (1.1 equiv) and the Carboxylic Acid (1.0 equiv) in EtOAc (concentration ~0.2 M).[1]

  • Free-Basing: Add Base (Pyridine or DIPEA) dropwise at 0°C. Stir for 10 minutes. Note: The solution may remain cloudy if salts persist.[2]

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.[2]

  • Workup (Critical):

    • Dilute with EtOAc.[2]

    • Wash with Water (x2).[1] T3P byproducts are water-soluble.[1][2][3][4]

    • Wash with sat.[2] NaHCO₃ (x1) to remove unreacted acid.[1]

    • Wash with Brine (x1).[1]

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Often yields >90% purity crude. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Protocol B: The "High Power" Method (HATU)

Target: Sterically hindered acids or valuable/scarce intermediates.[1] Mechanism: HATU generates a highly reactive OAt-ester.[1][2] The 7-azabenzotriazole moiety provides an anchimeric assistance effect similar to the pyridine in our substrate, boosting reaction rates [4].[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • FPMP[1][2][6]·2HCl (1.2 equiv)[1][2]

  • HATU (1.1 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv) Must neutralize 2x HCl + 1x Reaction Stoichiometry + 1x Excess.[1][2]

  • Solvent: DMF or DMAc (Anhydrous)[1][2]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 5 mins to form the active ester (Yellow/Orange color change).

  • Amine Prep: In a separate vial, dissolve FPMP·2HCl (1.2 equiv) in DMF and add DIPEA (3.0 equiv).[1] Sonicate if necessary to ensure free-basing.[1][2]

  • Coupling: Add the Amine solution to the Activated Acid solution.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash 1: 5% LiCl solution (removes DMF).[1]

    • Wash 2: Sat. NaHCO₃.

    • Wash 3: Brine.[2]

    • Caution: Avoid acidic washes (e.g., 1N HCl) as the product's pyridine ring will protonate and extract into the aqueous layer.[2]

Troubleshooting & Optimization

The "Pyridine Effect" in Workup

A common failure mode with FPMP is low yield after extraction.[2] This is often not a reaction failure, but an extraction failure.[2]

  • Problem: Using 1N HCl or Citric Acid to wash away excess amine protonates the pyridine ring of the product (Product-Py-H⁺).

  • Result: The product becomes water-soluble and is discarded with the aqueous waste.[2]

  • Solution: Maintain aqueous pH > 7.0 during workup. Use saturated NH₄Cl (pH ~5-6) cautiously, or stick to water/brine washes.[1][2]

Reaction Stalling

If the reaction stalls with unreacted FPMP:

  • Cause: Incomplete free-basing of the dihydrochloride salt.[2]

  • Fix: Ensure you are using at least 3.5–4.0 equivalents of DIPEA total. The first 2 equivalents are consumed solely to neutralize the HCl counterions.[2]

Pathway Visualization

The following diagram illustrates the critical checkpoints for successful synthesis.

Workflow Salt FPMP·2HCl (Starting Material) FreeBase Free Base Generation (Requires >2 eq. Base) Salt->FreeBase + DIPEA/Pyridine Coupling Amide Coupling (T3P or HATU) FreeBase->Coupling + Activated Acid Workup Workup Phase (pH Control Critical) Coupling->Workup Product Final Amide Product Workup->Product Keep pH > 7 Waste Aqueous Waste (Product Trapped) Workup->Waste pH < 4 (Loss of Product)

Diagram 2: Workflow emphasizing the pH-critical workup step to avoid product loss.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2][5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.[1][2][5] Link[1][2]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.[2] Link[1][2]

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2] Link[1][2]

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link

Sources

Troubleshooting & Optimization

Technical Support: Handling Hygroscopic Fluorinated Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FPS-LAB-001 Subject: Best Practices for Storage, Weighing, and Reaction Setup Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Science

Welcome to the bench. You are likely reading this because your fluorinated piperidine salt (e.g., 4,4-difluoropiperidine HCl) has transitioned from a free-flowing powder into a sticky gum or a puddle of liquid.

Why is this happening? Fluorinated piperidines are unique. The fluorine atoms withdraw electron density, lowering the pKa of the amine compared to non-fluorinated analogues. However, the salt forms (HCl, TFA) possess high lattice energies but even higher hydration energies. The fluorine atoms often disrupt the crystal packing efficiency, making the lattice more susceptible to water insertion. When the hydration energy exceeds the lattice energy, the salt pulls moisture from the air until it dissolves in its own sorbed water—a process called deliquescence .

This guide provides the protocols to handle these reagents without compromising your stoichiometry or yield.

Module 1: Weighing & Dispensing (The Source of Error)

The Problem: Standard weighing (taring a weigh boat and adding solid) fails because the mass increases during the measurement as water is absorbed. The Solution: Weighing by Difference.

Do not use weigh boats or paper.[1] Use a closed vessel system.

Protocol: Weighing by Difference[2][3][4][5]
  • Dry the Source: Ensure your bulk bottle has been stored in a desiccator.[2]

  • Tare the Vial: Place a capped glass vial (containing your approximate amount of salt) on the balance. Record the Total Mass (

    
    ).
    
  • Transfer: Remove the vial from the balance, open it, and quickly transfer an estimated amount to your reaction vessel.

  • Re-weigh: Cap the source vial immediately and place it back on the balance. Record the Remaining Mass (

    
    ).
    
  • Calculate: The mass added to your reaction is

    
    .
    
Visualization: Weighing Workflow

WeighingProtocol Start Start: Dry Salt in Desiccator Weigh1 Weigh Capped Vial (Source + Salt) Start->Weigh1 Minimize Air Exposure Transfer Transfer Solid to Rxn Flask Weigh1->Transfer Quickly Weigh2 Reweigh Capped Vial (Source Remaining) Transfer->Weigh2 Immediately Recap Calc Calculate Mass: (Mass 1 - Mass 2) Weigh2->Calc Exact Amount

Figure 1: The "Weighing by Difference" workflow minimizes error caused by atmospheric moisture absorption during the weighing process.

Module 2: Reaction Setup & Stoichiometry

Moisture in your starting material introduces two failures:

  • Stoichiometric Error: You think you added 1.0 mmol, but you added 0.8 mmol of salt and 0.2 mmol of water.

  • Hydrolysis: The sorbed water kills sensitive reagents (e.g., acid chlorides, isocyanates).

Correction Protocol

Before setting up a critical reaction, you must determine the Effective Molecular Weight (MW) .

Method A: Quantitative NMR (qNMR)

  • Dissolve a precise mass of the salt in DMSO-d6.

  • Add a precise mass of an internal standard (e.g., Trimethoxybenzene or Maleic Acid).

  • Compare the integration of the piperidine signals to the standard.

  • Note: Fluorine coupling (

    
    ) often splits proton signals into multiplets. Integrate the entire cluster.
    

Method B: Azeotropic Drying (The "Reset" Button) If the salt is too wet to use, dry it chemically rather than thermally (which can degrade the salt).

Solvent SystemBoiling Point (°C)Application
Toluene 110.6Standard. Forms azeotrope with water (80°C). Good for stable salts.
Ethanol/Toluene ~76Gentler. Dissolve salt in EtOH first, add Toluene, then evaporate.
DCM 40Ineffective for drying salts. Does not carry water well.[3][4]
Acetonitrile 82Moderate. Useful if the next reaction is in MeCN.

Module 3: Free-Basing the Salt

Many reactions (e.g., nucleophilic substitution, Buchwald-Hartwig) require the free amine. Fluorinated piperidines have lower pKa values (typically 8–9) compared to piperidine (~11), making them easier to deprotonate but potentially more volatile.

Decision Matrix: In-Situ vs. Extractive
  • In-Situ: If your reaction uses a base (TEA, DIPEA, K2CO3), add the salt directly. The base will liberate the amine in solution.

  • Extractive: If your catalyst is sensitive to halide ions (from HCl salts), you must isolate the free base first.

Visualization: Free-Basing Workflow

FreeBasing Start Fluorinated Piperidine Salt Check Is Catalyst Halide Sensitive? Start->Check No No (e.g., Amide Coupling) Check->No Robust System Yes Yes (e.g., Pd Catalysis) Check->Yes Sensitive System Direct Add Salt Directly + Auxiliary Base (TEA/DIPEA) No->Direct Partition Partition: DCM / Sat. NaHCO3 or 1M NaOH Yes->Partition Dry Dry Organic Layer (Na2SO4) Partition->Dry Evap Careful Evaporation (Watch Volatility!) Dry->Evap

Figure 2: Decision tree for handling piperidine salts in synthesis. Note the volatility warning for fluorinated free bases.

Troubleshooting & FAQs

Q: My salt has turned into a liquid oil. Is it ruined? A: Likely not. It has deliquesced.

  • Fix: Dissolve the "oil" in Methanol, transfer to a round-bottom flask, and strip the solvent. Then, add Toluene and strip again (azeotrope). Place under high vacuum (0.1 mbar) for 12 hours. It should solidify.

Q: I see a large water peak in my NMR (DMSO-d6). Is it the solvent or my sample? A: It is almost certainly your sample. Hygroscopic salts are "water sponges."

  • Test: Add a drop of D2O. If the water peak grows and shifts, it is exchangeable water.

  • Impact: If the water integral is >0.5 eq, adjust your reaction stoichiometry or dry the salt.

Q: Can I use a metal spatula? A: Avoid it for HCl salts. The combination of moisture + HCl creates a corrosive micro-environment that can leach iron into your sample (poisoning Pd-catalysts later). Use ceramic or PTFE-coated spatulas.

Q: The free base is volatile. How do I handle it? A: Fluorination increases volatility. If you perform the extractive free-basing (Fig 2), do not use a high-vacuum pump to remove the solvent. Use a rotary evaporator at mild pressure (approx. 200 mbar) and stop immediately when the solvent is gone. Alternatively, use the free base as a solution in DCM/THF without isolating it neat.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (The standard text for purification and drying of organic salts).

  • University of Colorado Boulder. (n.d.). Weighing by Difference Protocol. Department of Chemistry and Biochemistry.

  • Sigma-Aldrich. (2022). Handling Hygroscopic Reagents: Technical Bulletin AL-163. Merck KGaA.

  • Lide, D. R. (Ed.). (2005).[6][3] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for Azeotropic data and pKa values).

Sources

Analyzing 19F NMR spectra of gem-fluoro piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: F19-GEM-PIP-001 Subject: Troubleshooting Acquisition, Interpretation, and Conformational Analysis

Welcome to the Fluorine NMR Support Hub.

You are likely here because your piperidine derivative is showing unexpected spectral complexity. Gem-difluorinated piperidines (


 group in a saturated N-heterocycle) are deceptive. They appear structurally simple but exhibit complex quantum mechanical behavior due to large coupling constants (

), conformational exchange, and stereoelectronic effects.

This guide treats your spectral analysis as a debugging process. We move from Signal Acquisition (Hardware/Physics) to Interpretation (Spin Systems) and finally Conformational Analysis (Stereochemistry).

Module 1: Signal Acquisition & Baseline Issues

User Issue: "My 19F signal is incredibly broad or missing entirely, even though the mass spec confirms the compound is pure."

Diagnosis: You are likely observing Intermediate Exchange or Chemical Shift Anisotropy (CSA) . Piperidine rings undergo chair-chair inversion. If the rate of this inversion (


) is comparable to the frequency difference between the axial and equatorial fluorines (

), the signals coalesce into a broad, unrecognizable mound.
Troubleshooting Workflow

BroadSignalTroubleshooting start ISSUE: Broad or Missing 19F Signal check_field Check Magnetic Field Strength start->check_field csa_check Is Field > 500 MHz? check_field->csa_check temp_check Perform Variable Temp (VT) Experiment csa_check->temp_check No (Standard Field) decision_csa Possible CSA Broadening. Try lower field (300/400 MHz) csa_check->decision_csa Yes (High Field) decision_exchange Conformational Exchange. Cool to -40°C or Heat to +50°C temp_check->decision_exchange

Figure 1: Decision matrix for troubleshooting broad 19F signals. CSA = Chemical Shift Anisotropy.[1]

Protocol: Variable Temperature (VT) Acquisition

To resolve the broad peak, you must push the system into Fast Exchange (sharp average signal, high temp) or Slow Exchange (distinct conformers, low temp).

  • Solvent Selection: Use CD₂Cl₂ (freezes < -95°C) or Acetone-d₆. Avoid CDCl₃ for low-temp work (freezes ~ -63°C).

  • Preparation: Filter sample to remove paramagnetic particulates (iron dust) which broaden 19F signals significantly.

  • The "Slow Exchange" Setup (Target: -40°C to -80°C):

    • Lock & Shim: Shim at room temperature first.

    • Cooling: Lower temp in 10°C increments. Allow 5-10 mins equilibration per step.

    • Retune: Critical. The probe tuning changes with temperature.[2][3] Retune the 19F channel at the target temp.

    • Acquisition: Increase relaxation delay (

      
      ). 
      
      
      
      relaxation times for fluorine can be long (2-5 seconds) in degassed samples at low temp.
Module 2: Spectral Interpretation (The AB System)

User Issue: "I have a 4,4-difluoropiperidine. I expect a triplet or quintet, but I see a messy quartet with 'roofing' effects."

Diagnosis: You are analyzing a Second-Order AB System . In a locked chair conformation (slow exchange), the two fluorines at the 4-position are diastereotopic . One is axial (


), one is equatorial (

).[4] They are chemically distinct but magnetically coupled.
The Physics of the Gem-Difluoro Pattern

Because the chemical shift difference (


) is often small compared to the massive geminal coupling constant (

), the outer lines of the quartet diminish, and the inner lines grow (the "roofing effect").

Key Data: Typical Coupling Constants

Interaction TypeNuclei InvolvedTypical Value (

in Hz)
Structural Insight
Geminal

230 - 250 Hz Characteristic of

gem-difluoro rings [1].
Vicinal (Diaxial)

25 - 40 Hz Large

indicates anti-periplanar geometry (Karplus).
Vicinal (Ax-Eq)

5 - 15 Hz Smaller

due to gauche geometry.
Vicinal (Eq-Eq)

2 - 10 Hz Smallest coupling.
Direct

~240 Hz Observed in 13C spectra (triplet).
Interpretation FAQ

Q: Why do I see a quintet at Room Temperature? A: Fast exchange. The ring flips rapidly between two chair forms.


 becomes 

and vice versa. The NMR sees an average environment. The signal is split by the four adjacent protons (assuming 4,4-difluoro). If the average

is roughly uniform, it looks like a quintet (1:4:6:4:1).

Q: How do I calculate the true chemical shifts from an AB quartet? A: Do not just pick the peak centers.

  • Identify the four lines of the quartet (

    
     in Hz).
    
  • 
    .
    
  • 
    .
    
  • True Center = Average of the spectrum

    
    .
    
Module 3: Conformational Analysis & Stereochemistry

User Issue: "I synthesized a 3,3-difluoropiperidine. Which fluorine is which? And why does the conformation seem 'locked'?"

Diagnosis: You are encountering the Fluorine Gauche Effect .[5] Unlike bulky alkyl groups that prefer the equatorial position to avoid steric clash (1,3-diaxial strain), fluorine often prefers the axial position in piperidines [2].

Mechanistic Pathway: The Gauche Effect

GaucheEffect cluster_0 Steric Expectation cluster_1 Quantum Reality (Gauche Effect) Equatorial F-Equatorial (Sterically favored) Axial F-Axial (Hyperconjugation favored) Equatorial->Axial Solvent/Electronic Driving Force Orbital sigma(C-H) -> sigma*(C-F) Orbital Overlap Axial->Orbital Stabilized by

Figure 2: The "Gauche Effect" drives Fluorine to the axial position, stabilizing the sigma orbital via hyperconjugation with adjacent C-H bonds.*

Advanced Analysis Guide
  • The C-H/C-F Hyperconjugation: In 3-fluoropiperidines (and 3,3-difluoro), the C-F bond aligns anti-periplanar to the adjacent C-H bond. This

    
     interaction stabilizes the axial conformer.
    
    • Result: The axial fluorine is often more shielded (upfield) than expected.

  • Solvent Dependency (The Dipole Factor):

    • Non-polar solvents (Benzene/Hexane): The "Gauche Effect" dominates. Axial conformer is favored.

    • Polar solvents (DMSO/Methanol): High dielectric constants stabilize the larger dipole moment of the equatorial conformer (or reduce the penalty), potentially shifting the equilibrium [2].

    • Experiment: Run spectra in

      
       vs. 
      
      
      
      . If
      
      
      values change significantly, your ring is flipping. If they remain constant, the conformation is locked.
  • Proton Decoupling (

    
    ): 
    Always acquire a proton-decoupled fluorine spectrum.
    
    • Coupled: Shows all H-F interactions (messy).

    • Decoupled: Shows only F-F interactions. If you see a singlet for a gem-difluoro group, the F's are equivalent (fast exchange or symmetry). If you see an AB quartet (four lines), they are non-equivalent (locked or chiral center).

References
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • O'Hagan, D., et al. (2013). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.

  • University of Oxford. (2025). Variable Temperature NMR Experiments: Protocols and Safety. Department of Chemistry NMR Facility.[2][3]

  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.

Sources

Validation & Comparative

Strategic Modulation of Piperidine Basicity via 4-Fluorine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (


) often leads to poor membrane permeability and off-target liabilities (e.g., hERG channel inhibition). This guide analyzes the strategic use of 4-fluorine substitution  to modulate these properties.

Key Findings:

  • Basicity Reduction: Introduction of a single fluorine at the 4-position lowers the

    
     by approximately 1.7 units  (to ~9.4).[1] Geminal difluorination (4,4-difluoro) lowers it further by ~2.6 units  (to ~8.5).
    
  • Mechanism: The reduction is driven primarily by the through-bond inductive effect (

    
    ), which destabilizes the protonated ammonium cation.
    
  • ADME Impact: While intrinsic lipophilicity (

    
    ) changes minimally, the effective distribution coefficient (
    
    
    
    )
    improves significantly due to a higher fraction of the neutral species at physiological pH.

Comparative Analysis: The Fluorine Effect

The following table synthesizes experimental data comparing unsubstituted piperidine with its 4-fluoro analogs.

Table 1: Physicochemical Profile of 4-Fluorinated Piperidines
CompoundStructure

(Exp)

(vs Ref)

(Neutral)

(Est)
Electronic Driver
Piperidine

11.1 -0.84-2.8 (Ionized)Reference
4-Fluoropiperidine

9.4 -1.70.70-1.3

-Inductive
4,4-Difluoropiperidine

8.5 -2.60.800.1Additive

Effect

Note:


 values are estimated based on the Henderson-Hasselbalch equation, illustrating the dramatic shift in membrane-permeable species despite similar intrinsic 

.
Mechanistic Deep Dive
1. Inductive Destabilization (

Effect)

Fluorine is the most electronegative element (


). When placed at the C4 position (gamma to the nitrogen), it exerts a strong electron-withdrawing inductive effect through the 

-bond framework.
  • Protonated State (Cation): The nitrogen holds a positive charge (

    
    ). The electron-withdrawing fluorine intensifies the positive charge density by pulling electrons away, destabilizing the cation relative to the neutral free base.
    
  • Result: The equilibrium shifts toward the deprotonated form, lowering the

    
    .
    
2. Conformational Nuances

Unlike 3-fluoropiperidine, where the fluorine can form a stabilizing intramolecular charge-dipole interaction with the ammonium proton (favoring the axial conformer and resisting deprotonation), the 4-position is too distant for significant direct electrostatic stabilization. Therefore, the


 lowering in 4-fluoropiperidine is a "purer" measure of the inductive effect, unmasked by conformational buffering.
3. Additivity

The effect is roughly additive but attenuates with each additional fluorine.[2] The first fluorine drops


 by ~1.7 units; the second adds a further ~0.9 drop.[1] This non-linear attenuation suggests saturation of the inductive withdrawal capacity or subtle dipolar repulsions in the gem-difluoro motif.

Visualizing the Effect

The following diagram illustrates the structural relationship and the inductive forces at play.

G cluster_mech Mechanism of Action Pip Piperidine pKa: 11.1 (High Basicity) F_Pip 4-Fluoropiperidine pKa: 9.4 (Moderate Basicity) Pip->F_Pip +1 Fluorine (-I Inductive Effect) DiF_Pip 4,4-Difluoropiperidine pKa: 8.5 (Ideal for CNS Drugs) F_Pip->DiF_Pip +1 Fluorine (Cumulative Withdrawal) Mech1 Fluorine pulls e- density via sigma-bonds Mech2 Destabilizes N-H+ Cation Mech1->Mech2

Figure 1: Stepwise reduction of basicity via 4-fluorination. The inductive withdrawal destabilizes the conjugate acid, shifting equilibrium to the neutral base.

Experimental Protocol: Potentiometric Determination

To validate these values in your own scaffold, Potentiometric Titration is the gold standard due to its precision (


 pH units).
Materials
  • Compound: 5–10 mg of the fluorinated piperidine salt (HCl or TFA salt).

  • Solvent: Carbonate-free distilled water (or 0.1M KCl solution for ionic strength control).

  • Titrant: 0.1 N KOH (standardized) and 0.1 N HCl.

  • Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) with a high-precision glass pH electrode.

Step-by-Step Methodology
  • System Blanking:

    • Perform a "blank" titration with solvent only to determine the exact carbonate content and electrode slope.

  • Sample Preparation:

    • Dissolve the piperidine salt in 20 mL of 0.1M KCl (aq) to achieve a concentration of ~1 mM.

    • Note: If solubility is poor, use a Methanol/Water co-solvent (e.g., 30% MeOH). You must apply the Yasuda-Shedlovsky extrapolation to correct back to 0% aqueous

      
      .
      
  • Acidification:

    • Add 0.1 N HCl to lower the pH to ~2.5. This ensures the amine is fully protonated (

      
      ).
      
  • Alkalimetric Titration:

    • Titrate with 0.1 N KOH in small increments (e.g., 5-10

      
      ).
      
    • Allow electrode stabilization (drift < 0.5 mV/s) between additions.

    • Continue titration until pH reaches ~12.0.

  • Data Analysis:

    • Plot pH vs. Volume of KOH.

    • Identify the inflection point (equivalence point). The

      
       is the pH at the half-equivalence point (where 
      
      
      
      ).
    • Use Gran plots or non-linear least squares regression for precise calculation.

Experimental Workflow Diagram

Workflow Start Start: Weigh 5-10mg Sample Dissolve Dissolve in 0.1M KCl (Ensure full solubility) Start->Dissolve Acidify Acidify to pH 2.5 with HCl (Fully Protonate Amine) Dissolve->Acidify Titrate Titrate with 0.1N KOH (Measure pH every 10µL) Acidify->Titrate Calc Calculate pKa (Inflection Point Analysis) Titrate->Calc

Figure 2: Standardized workflow for potentiometric pKa determination of fluorinated amines.

Strategic Applications in Drug Discovery[5][6][7]

Improving CNS Penetration

Central Nervous System (CNS) drugs require a delicate balance of lipophilicity and basicity.

  • The Problem: High basicity (piperidine

    
    ) means >99.9% of the drug is ionized at physiological pH (7.4). Ionized species cannot passively cross the Blood-Brain Barrier (BBB).
    
  • The Solution: 4,4-Difluoropiperidine (

    
    ) has ~8% neutral fraction at pH 7.4. This >100-fold increase in the permeable neutral species significantly boosts brain exposure without adding excessive lipophilicity that drives metabolic clearance.
    
Mitigating hERG Toxicity

Inhibition of the hERG potassium channel is a major cause of cardiotoxicity.[3]

  • Mechanism: hERG binding often involves a

    
    -cation interaction between the drug's basic center and the channel's aromatic residues (Tyr652/Phe656).
    
  • Fluorine Fix: Lowering the

    
     reduces the strength of this cation interaction. Additionally, the electron-poor nature of the fluorinated ring reduces non-specific hydrophobic binding, often improving the safety margin.
    

References

  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Purser, S. et al. (2008). Fluorine in drug design. Chemical Society Reviews. Link

  • ChEMBL Database . Experimental pKa data for 4-fluoropiperidine (CHEMBL1162291) and 4,4-difluoropiperidine. Link

  • PubChem . Compound Summary: 4-Fluoropiperidine.[1][4] National Library of Medicine. Link

  • Sitter, B. et al. (2025). Experimental Determination of pKa for 10 PFAS... by 19F-NMR. (Contextual reference for NMR titration methods). Link

Sources

A-Scientist's-Guide-to-Lipophilicity-Modulation:-Comparative-Analysis-of-2-[(4-Fluoropiperidin-4-yl)methyl]pyridine-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of medicinal chemistry, profoundly influencing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][] This guide provides a comparative analysis of LogP changes within a series of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine derivatives. We explore the structural contributions to lipophilicity, compare methodologies for its determination, and present data on how strategic substitutions on the pyridine ring can modulate this critical physicochemical property. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic properties of this promising chemical scaffold.

Introduction: The Critical Role of Lipophilicity (LogP) in Drug Design

In the journey of a drug from administration to its target, it must traverse a complex series of biological environments, from the aqueous milieu of the gut and blood to the lipid-rich barriers of cell membranes.[3] Lipophilicity governs this entire process.[1] It dictates solubility, membrane permeability, plasma protein binding, and the ability to cross the blood-brain barrier.[1][]

The octanol-water partition coefficient (P) is the gold standard measure of lipophilicity, representing the ratio of a compound's concentration in an organic phase (n-octanol) to an aqueous phase at equilibrium.[4][5] For convenience, this is expressed in a logarithmic scale as LogP .

  • Positive LogP: Indicates a higher affinity for the lipid phase (lipophilic/hydrophobic).[1][5]

  • Negative LogP: Indicates a higher affinity for the aqueous phase (hydrophilic).[1][5]

  • LogP of 0: The compound partitions equally between the two phases.[1][5]

For orally administered drugs, a LogP value below 5 is a key component of Lipinski's Rule of 5.[1][] For Central Nervous System (CNS) targeting drugs, a LogP value around 2 is often considered optimal for traversing the blood-brain barrier.[1] The 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine scaffold is of significant interest for CNS targets, making precise control over its lipophilicity a paramount objective for medicinal chemists.

Deconstructing Lipophilicity: An Analysis of the Core Scaffold

The overall LogP of the parent compound, 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine, is a composite of the contributions from its distinct structural fragments. Understanding these contributions is the first step toward rational LogP modulation.

Caption: Structural fragments and their contributions to overall lipophilicity.

  • Pyridine Ring: This aromatic heterocycle is a key contributor. While the carbon framework is lipophilic, the nitrogen atom introduces polarity and acts as a hydrogen bond acceptor, tempering the overall lipophilicity.

  • Piperidine Ring: As a saturated aliphatic ring, it significantly increases the molecule's lipophilic character compared to a more polar analogue. The basic nitrogen is a critical site for salt formation and can be protonated at physiological pH, which would dramatically increase hydrophilicity. For LogP measurements of the neutral form, this ionization must be suppressed.

  • Fluorine Atom: The strategic placement of a fluorine atom is a common tactic in medicinal chemistry. The carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond, thus increasing local lipophilicity.[6] This substitution can also block sites of metabolism and modulate the pKa of the nearby piperidine nitrogen, subtly influencing the molecule's properties.[7][8]

  • Methylene Bridge: This simple aliphatic linker adds to the overall nonpolar surface area of the molecule.

Comparative Analysis: Modulating LogP via Pyridine Substitution

To guide synthetic efforts, we can predict how substitutions on the pyridine ring will alter the lipophilicity of the core scaffold. The effects of substituents are generally additive, with electron-donating groups and electron-withdrawing groups producing predictable changes.[9][10]

Below is a comparative table of calculated LogP (cLogP) values for a series of hypothetical derivatives. These values were generated using a standard computational algorithm (e.g., ALOGPS) to illustrate the relative impact of different functional groups.[11][12]

DerivativeSubstituent (R)Position on Pyridine RingPredicted cLogPExpected Impact on Lipophilicity
Parent Scaffold -H-2.15 Baseline
2-[(4-Fluoropiperidin-4-yl)methyl]-4-methyl pyridine-CH₃42.60 Increase
4-Chloro -2-[(4-Fluoropiperidin-4-yl)methyl]pyridine-Cl42.85 Significant Increase
2-[(4-Fluoropiperidin-4-yl)methyl]-4-methoxy pyridine-OCH₃42.25 Minor Increase
2-[(4-Fluoropiperidin-4-yl)methyl]-4-(trifluoromethyl) pyridine-CF₃43.01 Significant Increase
2-[(4-Fluoropiperidin-4-yl)methyl]pyridin-4-ol -OH41.65 Decrease
4-Amino -2-[(4-Fluoropiperidin-4-yl)methyl]pyridine-NH₂41.58 Significant Decrease

Note: cLogP values are illustrative predictions and should be confirmed experimentally.

Analysis of Trends:

  • Lipophilic Substituents: As expected, adding nonpolar groups like methyl (-CH₃), chloro (-Cl), and trifluoromethyl (-CF₃) increases the cLogP. The chloro and trifluoromethyl groups have the most pronounced effect due to their significant hydrophobic character.

  • Hydrophilic Substituents: The introduction of hydrogen-bonding groups like hydroxyl (-OH) and amino (-NH₂) leads to a marked decrease in cLogP, increasing the compound's affinity for the aqueous phase.

  • Electron-Withdrawing vs. Donating: Electron-withdrawing groups on the pyridine ring generally lead to superior results in many synthetic reactions and can influence the molecule's overall electronic properties.[13]

Methodologies for LogP Determination: A Comparative Guide

While computational predictions are invaluable for initial screening, experimental determination is essential for accurate characterization.[14] The two most widely accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][15]

Caption: Comparative workflow of Shake-Flask and RP-HPLC LogP determination methods.

Method 1: Shake-Flask (OECD Guideline 107)

Considered the "gold standard," this method directly measures the partitioning of a compound between n-octanol and water.[16][17][18]

Protocol:

  • Preparation: Prepare pre-saturated n-octanol (water-saturated) and aqueous buffer (octanol-saturated, typically pH 7.4 to ensure the compound is in its neutral form). The temperature should be controlled at 20-25°C.[18]

  • Dissolution: Accurately weigh and dissolve the test substance in one of the phases. The concentration should not exceed 0.01 mol/L.[16]

  • Equilibration: Combine the two phases in a vessel (e.g., a separatory funnel) at a defined volume ratio. Agitate the mixture until equilibrium is reached (typically 5-15 minutes).[17]

  • Phase Separation: Allow the phases to separate. Centrifugation is required to ensure complete separation and avoid emulsions.[17]

  • Quantification: Carefully sample each phase and determine the concentration of the test substance using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4] LogP is the base-10 logarithm of P.

  • Validation: The protocol should be repeated with at least two different phase volume ratios. The resulting six log Pow values should fall within a range of ± 0.3 units for the test to be considered valid.[18]

  • Expertise & Trustworthiness: This method is highly accurate because it is a direct measurement.[19][20] However, it is labor-intensive, requires a significant amount of pure compound, and is prone to errors (e.g., emulsion formation, analyte instability) for compounds with very high (LogP > 4) or very low (LogP < -2) lipophilicity.[21][22]

Method 2: Reverse-Phase HPLC (OECD Guideline 117)

This is a high-throughput, indirect method that correlates a compound's retention time on a nonpolar stationary phase with its LogP.[23][24][25]

Protocol:

  • System Setup: Use a standard reverse-phase column (e.g., C18) and an isocratic mobile phase (e.g., a fixed ratio of methanol/water).[23]

  • Calibration: Prepare a set of 5-6 reference compounds with accurately known LogP values that span the expected range of the test compound.

  • Calibration Run: Inject each reference compound and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k): For each standard, calculate k = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot the log(k) values of the standards against their known LogP values. A linear regression of this plot serves as the calibration curve.

  • Sample Analysis: Inject the test compound under the identical HPLC conditions and determine its retention time and calculate its capacity factor, k_test.

  • LogP Interpolation: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound from its log(k_test) value.[23]

  • Expertise & Trustworthiness: The RP-HPLC method is fast, requires very little compound, and is highly automated, making it ideal for screening large libraries.[20] Its primary limitation is that it is an indirect measurement; its accuracy is entirely dependent on the quality of the calibration curve and the structural similarity of the test compounds to the standards.[26] It is most reliable for LogP values in the range of 0 to 6.[16][23]

Conclusion

The 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine scaffold offers a versatile platform for drug discovery, particularly for CNS-active agents. The lipophilicity of this core can be rationally and predictably modulated through substitution on the pyridine ring. While computational tools provide excellent guidance for initial design, accurate LogP determination relies on robust experimental methods like the Shake-Flask or RP-HPLC techniques. By understanding the interplay between chemical structure and lipophilicity, and by employing the appropriate analytical methodologies, researchers can effectively optimize the ADME properties of these derivatives, accelerating their path toward viable drug candidates.

References

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Journal of Medicinal Chemistry and Drug Design. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

  • Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]

  • GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

  • O'Hagan, D., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

  • Papa, E., et al. (2003). Predicting logP of pesticides using different software. Chemosphere, 53(8), 969-976. Retrieved from [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Chromatography A, 1425, 12-21. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Pharmaceutical Sciences, 98(8), 2583-2601. Retrieved from [Link]

  • Comer, J. E. A., & Avdeef, A. (1995). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical Sciences, 84(10), 1245-1250. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • Ebrahimi, A., et al. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 966(1-3), 31-37. Retrieved from [Link]

  • Ebrahimi, A., et al. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 966(1-3), 31-37. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Retrieved from [Link]

  • ACS Publications. (2026, February 7). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-((4-CHLOROPHENYL)(PIPERIDIN-4-YLOXY)METHYL)PYRIDINE, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. Retrieved from [Link]

Sources

Validating Purity of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine via HPLC-MS: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine (hereafter referred to as 4-F-Pyr ) presents a unique intersection of challenges in analytical chemistry: high basicity, thermal lability of the C-F bond, and the need to distinguish between structurally similar des-fluoro impurities.

While traditional GC-MS offers high resolution, it is unsuitable for this analyte due to thermal elimination of hydrogen fluoride (HF) in the injector port. Similarly, standard Reverse Phase (RP) HPLC-UV often fails to provide adequate peak symmetry due to secondary amine interactions with residual silanols.

This guide establishes HPLC-MS using Charged Surface Hybrid (CSH) C18 technology as the superior methodology. We provide a direct comparison against alternative methods, supported by experimental rationale and a validation framework aligned with ICH Q2(R1) guidelines.

The Analytical Challenge

4-F-Pyr contains two basic nitrogen centers: a pyridine ring (


) and a secondary piperidine amine (

).
Key Failure Modes in Standard Methods:
  • Silanol Interaction (Standard C18): The protonated secondary amine interacts strongly with free silanols on silica-based columns, causing severe peak tailing (

    
    ) and retention time shifts.
    
  • Thermal Degradation (GC-MS): The

    
    -position relative to the fluorine atom contains acidic protons. Under high GC inlet temperatures (
    
    
    
    C), 4-F-Pyr undergoes E1 or E2 elimination, ejecting HF to form the tetrahydropyridine analog. This leads to false identification of impurities.
  • UV Non-Specificity: While the pyridine ring absorbs UV (254 nm), it does not distinguish between the target molecule and its defluorinated degradants effectively without mass spectrometric confirmation.

Comparative Analysis: Selecting the Superior Workflow

The following table summarizes the performance of three competing methodologies for 4-F-Pyr purity analysis.

Table 1: Methodology Performance Matrix
FeatureMethod A: GC-MS Method B: Standard C18 HPLC-UV Method C: CSH C18 HPLC-MS (Recommended)
Analyte Stability Poor (HF Elimination)High (Ambient Temp)High (Ambient Temp)
Peak Symmetry (

)
Good (if stable)Poor (

)
Excellent (

)
Sensitivity (LOD) HighModerate (

)
Ultra-High (

)
Specificity HighLow (Co-elution risk)High (m/z discrimination)
Mobile Phase Helium (Carrier)High pH (pH 10) required for shapeLow pH (Formic Acid)
Mechanistic Insight: Why CSH C18?

Standard C18 columns require high pH buffers (ammonium bicarbonate, pH 10) to deprotonate the piperidine amine and improve peak shape. However, high pH degrades silica columns over time and suppresses ionization in positive-mode ESI MS.

CSH (Charged Surface Hybrid) particles possess a low-level positive surface charge. This charge repels the protonated amine of 4-F-Pyr , preventing silanol interactions even at low pH (0.1% Formic Acid). This allows for maximum MS sensitivity (proton-rich environment) without sacrificing peak symmetry.

Experimental Protocol: The Validated Method

Reagents and Materials[1][2]
  • Analyte: 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine reference standard.

  • Column: Waters XSelect CSH C18 XP,

    
     mm, 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

LC Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temp:

    
    C
    
  • Injection Volume:

    
    
    
  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.5 min: 95% B

    • 7.6 min: 5% B

    • 10.0 min: 5% B (Re-equilibration)

MS Conditions (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temp:

    
    C
    
  • Desolvation Temp:

    
    C
    
  • Target Ion:

    
     m/z (Calculated based on 
    
    
    
    ).

Visualizing the Degradation & Detection Logic

The following diagram illustrates why GC-MS fails and how the LC-MS workflow preserves integrity.

G cluster_GC Method A: GC-MS (Risk) cluster_LC Method C: HPLC-MS (Safe) Sample Sample: 4-F-Pyr Inlet GC Inlet (250°C) Sample->Inlet Column CSH C18 Column (40°C, pH 2.5) Sample->Column Elimination Thermal Elimination (-HF) Inlet->Elimination Heat Degradant Tetrahydropyridine (False Impurity) Elimination->Degradant Ionization ESI+ Source Column->Ionization Stable Detection MS Detection (m/z 195.1) Ionization->Detection

Figure 1: Comparison of thermal pathways. GC-MS induces artifactual degradation, while HPLC-MS maintains structural integrity.

Validation Framework (ICH Q2(R1))

To ensure this method is "self-validating," the following parameters must be assessed.

System Suitability Test (SST)

Before any sample run, inject a standard (


) 5 times.
  • Requirement: %RSD of Peak Area

    
    .
    
  • Requirement: Tailing Factor (

    
    ) 
    
    
    
    .
  • Requirement: Retention Time %RSD

    
    .
    
Specificity (Forced Degradation)

Subject the sample to stress conditions to prove the method can separate the parent from degradants.

  • Acid/Base: 0.1N HCl / 0.1N NaOH for 4 hours.

  • Oxidation: 3%

    
    .
    
  • Criterion: Peak purity check using MS spectra (ensure no co-eluting masses under the main peak).

Linearity & Range

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike known impurities (if available) or the analyte into a placebo matrix.

  • Criterion: Mean recovery between 98.0% – 102.0%.

Decision Matrix: Method Selection

Use this flow to confirm if this guide applies to your specific derivative.

DecisionTree Start Analyte Analysis Check1 Contains Fluorine on Aliphatic Ring? Start->Check1 Check2 Contains Basic Nitrogen? Check1->Check2 Yes (Labile) GCMS Method: GC-MS Check1->GCMS No (Stable) HPLC_Std Method: Std C18 HPLC Check2->HPLC_Std No (Neutral) HPLC_CSH Method: CSH C18 HPLC-MS Check2->HPLC_CSH Yes (Basic)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on chemical properties.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

  • Waters Corporation. (2020). Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. (Demonstrates CSH superiority for basic compounds).

  • Štefane, B., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. (Analogous thermal instability of basic bicyclic amines). Molecules, 26(13), 3986.

  • Feldmann, J., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection.[3][4] (Discusses challenges in ionizing fluorinated organics). Analytica Chimica Acta.

Sources

Safety Operating Guide

Technical Guide: PPE & Handling Protocols for 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine

[1]

Part 1: Immediate Action Card (The "Box")[1]

If you are about to open a vial of this compound, adhere to these non-negotiable baselines immediately.

ParameterRequirementTechnical Rationale
Engineering Control Certified Fume Hood (Face velocity: 80–100 fpm)Volatile amine odors and potential dust generation require containment.[1]
Hand Protection Double Nitrile Gloves (Outer: >5 mil, Inner: Standard)Piperidines are basic and lipophilic; they can permeate thin nitrile rapidly in solution.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Basic amines cause rapid, irreversible corneal saponification.
Respiratory P100/N95 (Only if outside hood)If weighing on an open bench (not recommended), particulate filtration is mandatory.[1]
Decontamination Dilute Acetic Acid (5%) The amine functionality requires protonation for effective solubilization and cleanup.[1]

Part 2: Hazard Analysis & Scientific Logic[1]

To select the right PPE, we must understand the molecule's behavior. We are not just protecting against a "chemical"; we are protecting against specific functional groups.

The Piperidine Moiety (The Base)

The secondary amine in the piperidine ring typically has a pKa of 10–11.[1]

  • Risk: Upon contact with skin or mucous membranes, it reacts with moisture to form a caustic alkaline solution.

  • Mechanism: Alkalis saponify the fatty acids in cell membranes, causing deep tissue penetration. Unlike acid burns, which form a protective scab (eschar), base burns continue to penetrate until neutralized.

  • PPE Implication: This necessitates splash goggles (not glasses) and impervious gloves .[1]

The Fluorine Substitution (The Permeator)

The fluorine atom at the 4-position of the piperidine ring increases the molecule's lipophilicity (LogP) and metabolic stability.[1]

  • Risk: Enhanced ability to cross the stratum corneum (skin barrier) and blood-brain barrier.[1]

  • Mechanism: Fluorine mimics hydrogen sterically but alters electronic properties, potentially increasing the bioavailability of the compound compared to non-fluorinated analogs.

  • PPE Implication: Double gloving is critical to prevent transdermal absorption of a potentially bioactive agent.

The Pyridine Ring (The Solvent)[1][2]
  • Risk: Pyridine derivatives often possess solvent-like properties and distinct odors that trigger olfactory fatigue.[1]

  • PPE Implication: Work must be performed in a fume hood to prevent inhalation of vapors, which may possess CNS-depressant qualities.

Part 3: PPE Selection Logic (Decision Matrix)

The following diagram illustrates the decision-making process for PPE based on the experimental state (Solid vs. Solution) and scale.

PPE_Decision_MatrixStartStart: Handling 2-[(4-Fluoropiperidin-4-yl)methyl]pyridineStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution (Organic Solvent)State->SolutionQuantityQuantity?Solid->QuantitySolventTypeSolvent Type?Solution->SolventTypeSmallScale< 100 mgQuantity->SmallScaleLargeScale> 100 mgQuantity->LargeScaleStandardSolventMeOH / EtOAc / HexaneSolventType->StandardSolventPenetratingSolventDCM / DMF / DMSOSolventType->PenetratingSolventLevel2LEVEL 2 PPE:Lab Coat, Splash Goggles,Double Nitrile Gloves (Total 8 mil),Fume Hood RequiredSmallScale->Level2Dust RiskLevel3LEVEL 3 PPE:Tyvek Sleeves, Splash Goggles + Face Shield,Silver Shield (Laminate) Gloves,Dedicated Balance EnclosureLargeScale->Level3High Exposure RiskStandardSolvent->Level2PenetratingSolvent->Level3Permeation RiskLevel1LEVEL 1 PPE:Lab Coat, Safety Glasses w/ Side Shields,Single Nitrile Gloves (4 mil)

Figure 1: Decision matrix for PPE selection. Note that even small-scale solid handling defaults to Level 2 due to the ocular toxicity risk of alkaline dust.[1]

Part 4: Operational Workflow

Phase 1: Preparation & Weighing

Objective: Eliminate static charge and prevent aerosolization.

  • Static Control: Fluorinated piperidines as solids are often fluffy and prone to static. Use an anti-static gun or a polonium strip inside the balance chamber.

  • Weighing:

    • Never weigh on an open bench.

    • If a balance enclosure is unavailable, place the balance inside the fume hood.

    • Use a disposable weighing funnel to prevent spillage during transfer.

  • Solubilization: If dissolving in DCM (Dichloromethane), be aware that the solution will be highly mobile. Change gloves immediately if a splash occurs, as DCM carries the fluorinated amine through nitrile gloves in <2 minutes.

Phase 2: Reaction & Monitoring

Objective: Containment of vapors.

  • Glassware: Use threaded joints with Teflon tape or grease to prevent "creeping" of the amine.

  • Sampling: When taking TLC/HPLC samples, assume the pipette tip is contaminated. Eject tips directly into a solid waste container inside the hood; do not carry them across the lab.

Phase 3: Decontamination & Disposal

Objective: Chemical neutralization.

  • Spill Cleanup (Solid):

    • Do not dry sweep.

    • Cover with a paper towel dampened with 5% Acetic Acid (vinegar) or dilute HCl.[1] This converts the volatile free base into a non-volatile, water-soluble hydrochloride/acetate salt.

    • Wipe up and dispose of as hazardous chemical waste.

  • Glassware Cleaning:

    • Rinse glassware with a dilute acid solution (e.g., 1N HCl) before removing it from the fume hood.[1] This ensures any residual amine is protonated and less hazardous to the dishwasher staff.

  • Waste Stream:

    • Segregate into Basic Organic Waste (if your facility separates by pH) or General Organic Waste.[1]

    • Do not mix with strong oxidizers (e.g., Nitric Acid) to avoid exothermic reactions with the pyridine ring.[1]

Part 5: Emergency Response

ScenarioImmediate Action
Eye Contact Time is critical. Flush for 15 minutes minimum . The basic nature of the amine causes immediate damage. Hold eyelids open forcibly. Seek ophthalmologist evaluation immediately.
Skin Contact Remove contaminated clothing.[2][3][4][5] Flush with water for 15 minutes. Do not use solvent (ethanol/acetone) to wash skin; this enhances absorption.[1] Wash with soap and water after flushing.[4]
Inhalation Move to fresh air.[6][2][3][4][5][7][8] If breathing is difficult, oxygen should be administered by trained personnel. The pyridine component may cause dizziness/nausea.[6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Piperidine. (Used for analog read-across data regarding skin corrosion/irritation of secondary amines).[1] [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.